Butylbenzene
Overview
Description
Butylbenzene is a member of the alkylbenzene family, characterized by a benzene ring substituted with a butyl group . It is a clear, colorless liquid at room temperature . It has a characteristic aromatic smell, common for compounds containing a benzene ring .
Synthesis Analysis
The production of butylbenzene typically involves the alkylation of benzene with butene in the presence of an acidic catalyst such as sulfuric acid or hydrofluoric acid . The synthesis of butylbenzene can also involve a Friedel-Crafts alkylation reaction .Molecular Structure Analysis
Butylbenzene’s molecular formula is C10H14, indicative of its 10 carbon and 14 hydrogen atoms . There are several different isomers of butylbenzene, each exhibiting unique properties and uses. These isomers are differentiated by the specific location of the butyl group on the benzene ring .Chemical Reactions Analysis
A chemical kinetic model was constructed for the pyrolysis of butylbenzene. The mechanism was based on free radical reactions . The dominant decomposition reactions of butylbenzene under pyrolysis conditions are benzylic CC bond dissociation reactions .Physical And Chemical Properties Analysis
Butylbenzene is a clear, colorless liquid at room temperature . Its molecular weight is around 134.22 g/mol . It is a volatile organic compound (VOC), meaning it can evaporate into the atmosphere under normal conditions .Scientific Research Applications
Specific Scientific Field
This application falls under the field of Industrial Chemistry .
Application Summary
Butylbenzene is predominantly used as a solvent for paints, varnishes, and resins due to its ability to effectively dissolve other substances .
Methods of Application
The use of Butylbenzene as a solvent involves mixing it with the substance to be dissolved until a homogeneous solution is obtained. The exact proportions and conditions would depend on the specific requirements of the application .
Results or Outcomes
The result of using Butylbenzene as a solvent is a smooth, evenly distributed solution of the substance . This allows for easier application and better performance of paints, varnishes, and resins .
Intermediate in the Manufacture of Other Chemicals
Specific Scientific Field
This application is relevant to the field of Chemical Manufacturing .
Application Summary
Butylbenzene is used as an intermediate in the manufacture of other chemicals .
Methods of Application
The exact methods of application would depend on the specific chemical being manufactured. Generally, Butylbenzene would be reacted with other substances under controlled conditions to produce the desired product .
Results or Outcomes
The use of Butylbenzene as an intermediate in chemical manufacturing contributes to the production of a wide range of chemicals. The exact outcomes would depend on the specific manufacturing process .
Acid Catalyzed Cracking of Polystyrene
Specific Scientific Field
This application is relevant to the field of Chemical Reaction Engineering .
Application Summary
Butylbenzene plays a role in the acid-catalyzed cracking of polystyrene . This process is used to break down large molecules into smaller ones, which can be more useful for certain applications .
Methods of Application
The transformation of n-butylbenzene, sec-butylbenzene, iso-butylbenzene, tert-butylbenzene, 4-phenyl-1-butene, n-propylbenzene and n-hexylbenzene over silicaalumina and alumina acid catalysts is involved in this process .
Results or Outcomes
The result of this process is the production of smaller, more useful molecules from larger ones .
Environmental and Health Impact Research
Specific Scientific Field
This application falls under the field of Environmental Science and Public Health .
Application Summary
Research is ongoing to develop safer, more sustainable alternatives to butylbenzene and similar compounds . Scientists are also studying its effects on the environment and human health in more detail to ensure that regulations stay up-to-date and effective .
Methods of Application
This involves conducting various experiments and studies to understand the impact of butylbenzene on the environment and human health .
Results or Outcomes
The outcomes of this research can lead to the development of safer alternatives to butylbenzene, as well as more effective regulations for its use .
Production of Butylbenzene
Specific Scientific Field
This application is relevant to the field of Chemical Manufacturing .
Application Summary
The production of butylbenzene typically involves the alkylation of benzene with butene in the presence of an acidic catalyst such as sulfuric acid or hydrofluoric acid .
Methods of Application
Alkylation, as a key method in the petrochemical industry, involves the addition of an alkyl group to a molecule, enhancing its complexity .
Results or Outcomes
The result of this process is the production of butylbenzene, a valuable chemical compound that plays a significant role in the chemical industry .
Mass Spectrometry
Specific Scientific Field
This application falls under the field of Analytical Chemistry .
Application Summary
Butylbenzene is used in mass spectrometry, a technique used to identify and quantify molecules based on their mass-to-charge ratio .
Methods of Application
In mass spectrometry, a sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio. The ions are then detected and their relative abundance is measured .
Results or Outcomes
The use of butylbenzene in mass spectrometry can help in the identification and quantification of molecules, contributing to various fields such as drug discovery, environmental analysis, and forensic science .
Safety And Hazards
Despite its utility, butylbenzene presents certain environmental and health hazards. It is a volatile organic compound (VOC), meaning it can evaporate into the atmosphere under normal conditions, contributing to air pollution and potentially to climate change . Exposure to butylbenzene can have negative health effects. Inhalation or ingestion can lead to symptoms like headaches, dizziness, nausea, and in severe cases, damage to the central nervous system .
Future Directions
Research is ongoing to develop safer, more sustainable alternatives to butylbenzene and similar compounds . Scientists are also studying its effects on the environment and human health in more detail to ensure that regulations stay up-to-date and effective . The global butylbenzene market stands at a value of US$ 12.12 million in 2023. From 2023 to 2033, butylbenzene sales are predicted to rise at a CAGR of 3.8% .
properties
IUPAC Name |
butylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-2-3-7-10-8-5-4-6-9-10/h4-6,8-9H,2-3,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKPCBLVNKHBMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
Record name | N-BUTYLBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2679 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022472 | |
Record name | Butylbenzene | |
Source | EPA DSSTox | |
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Molecular Weight |
134.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
N-butylbenzene appears as a colorless liquid. Less dense than water and insoluble in water. Used to make plastics and as a solvent., Colorless liquid; [Hawley] | |
Record name | N-BUTYLBENZENE | |
Source | CAMEO Chemicals | |
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Record name | n-Butylbenzene | |
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Boiling Point |
183.3 °C | |
Record name | n-BUTYLBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7211 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
160 °F (NFPA, 2010), 160 °F (71 °C) (open cup) | |
Record name | N-BUTYLBENZENE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/2679 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | n-BUTYLBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
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Solubility |
Miscible with alcohol, ether, benzene, In water, 11.8 mg/L @ 25 °C | |
Record name | n-BUTYLBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7211 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.8601 g/cu cm @ 20 °C | |
Record name | n-BUTYLBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7211 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
4.6 (Air=1) | |
Record name | n-BUTYLBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7211 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.06 [mmHg], 1.06 mm Hg @ 25 °C | |
Record name | n-Butylbenzene | |
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Record name | n-BUTYLBENZENE | |
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Mechanism of Action |
In the present study /the authors have/ examined the effects of hydrocarbons on the formation of reactive oxygen species (ROS) in human neutrophil granulocytes in vitro. We found that hydrocarbons induce ROS formation in a concentration-dependent manner and that the ROS-inducing potency increases with increasing number of carbon atoms in the structure. In general, aromatic hydrocarbons were less potent inducers of ROS than aliphatic and cyclic hydrocarbons. The most potent compound in each group, t-butylcyclohexane, n-decane, and n-butylbenzene, were chosen for mechanistic studies. ROS formation was inhibited by the MEK1/2 inhibitor U0126, the tyrosine kinase inhibitor erbstatin-A, and the phosphatidylinositol-3 kinase inhibitor wortmannin. The involvement of the ERK1/2 pathway was confirmed by Western blot analysis of phosphorylated ERK1/2. The study revealed only small differences in the mechanisms involved for the three compounds. The responses were not affected by Pertussis toxin, indicating that Gi-protein coupled receptors are not involved in neutrophil activation after hydrocarbon exposure. Based on these findings we propose a mechanism involving tyrosine kinases, PI3 kinase, and the ERK1/2 pathway, leading to activation of the NADPH oxidase and production of ROS in neutrophils stimulated by organic solvents. | |
Record name | n-BUTYLBENZENE | |
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Product Name |
Butylbenzene | |
Color/Form |
Colorless liquid | |
CAS RN |
104-51-8 | |
Record name | N-BUTYLBENZENE | |
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Record name | Butylbenzene | |
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Record name | n-Butylbenzene | |
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Record name | Butylbenzene | |
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Record name | Benzene, butyl- | |
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Record name | Butylbenzene | |
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Record name | Butylbenzene | |
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Record name | BUTYLBENZENE | |
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Record name | n-BUTYLBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7211 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-87.9 °C | |
Record name | n-BUTYLBENZENE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7211 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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